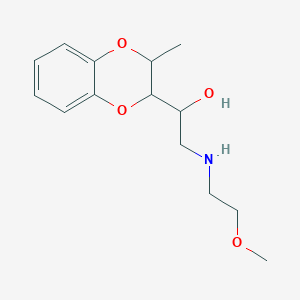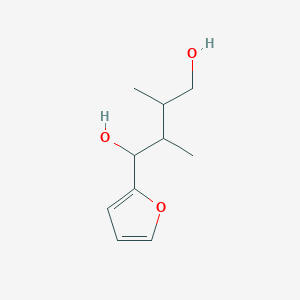![molecular formula C42H87O3PS3 B084813 Tris[2-(dodecylthio)ethyl] phosphite CAS No. 10578-66-2](/img/structure/B84813.png)
Tris[2-(dodecylthio)ethyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-(dodecylthio)ethyl] phosphite, also known as TDTP, is a phosphite antioxidant that has gained attention in recent years due to its potential applications in various fields, including polymer science, material science, and biomedical research. TDTP is a highly effective antioxidant that can scavenge free radicals and prevent the oxidation of organic compounds.
Mécanisme D'action
Tris[2-(dodecylthio)ethyl] phosphite acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidation reactions. Tris[2-(dodecylthio)ethyl] phosphite can also chelate metal ions, which can catalyze oxidative reactions. In addition, Tris[2-(dodecylthio)ethyl] phosphite can scavenge reactive oxygen species (ROS) and nitrogen species (RNS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Tris[2-(dodecylthio)ethyl] phosphite has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can protect cells from oxidative stress and apoptosis induced by ROS and RNS. Tris[2-(dodecylthio)ethyl] phosphite has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In vivo studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can reduce oxidative stress and inflammation in animal models of disease, such as acute lung injury and ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
Tris[2-(dodecylthio)ethyl] phosphite has several advantages as an antioxidant for lab experiments. It is highly effective in scavenging free radicals, and its mechanism of action is well understood. It is also relatively stable and can be easily synthesized in large quantities. However, Tris[2-(dodecylthio)ethyl] phosphite has some limitations as well. It can be toxic at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, Tris[2-(dodecylthio)ethyl] phosphite can interfere with some assays that rely on ROS or RNS production, such as the DCFH-DA assay.
Orientations Futures
There are several future directions for the research on Tris[2-(dodecylthio)ethyl] phosphite. First, the potential applications of Tris[2-(dodecylthio)ethyl] phosphite in biomedical research need to be further explored, particularly in the areas of oxidative stress and inflammation-related diseases. Second, the mechanisms underlying the effects of Tris[2-(dodecylthio)ethyl] phosphite on cellular signaling pathways need to be elucidated. Third, the toxicity and safety of Tris[2-(dodecylthio)ethyl] phosphite need to be evaluated in more detail, particularly in vivo. Fourth, the synthesis of Tris[2-(dodecylthio)ethyl] phosphite derivatives with improved properties, such as solubility and bioavailability, should be explored. Finally, the potential use of Tris[2-(dodecylthio)ethyl] phosphite as a therapeutic agent for various diseases should be investigated.
Méthodes De Synthèse
The synthesis of Tris[2-(dodecylthio)ethyl] phosphite involves the reaction of dodecyl mercaptan with phosphorus trichloride in the presence of a base. The resulting product is then treated with hydrogen peroxide to produce Tris[2-(dodecylthio)ethyl] phosphite. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Tris[2-(dodecylthio)ethyl] phosphite has been widely used as an antioxidant in various fields, including polymer science, material science, and biomedical research. In polymer science, Tris[2-(dodecylthio)ethyl] phosphite has been used as a stabilizer for polyethylene, polypropylene, and other polymers to prevent degradation caused by heat, light, and oxygen exposure. In material science, Tris[2-(dodecylthio)ethyl] phosphite has been used as an additive to improve the stability and durability of coatings, adhesives, and sealants. In biomedical research, Tris[2-(dodecylthio)ethyl] phosphite has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
10578-66-2 |
|---|---|
Nom du produit |
Tris[2-(dodecylthio)ethyl] phosphite |
Formule moléculaire |
C42H87O3PS3 |
Poids moléculaire |
767.3 g/mol |
Nom IUPAC |
tris(2-dodecylsulfanylethyl) phosphite |
InChI |
InChI=1S/C42H87O3PS3/c1-4-7-10-13-16-19-22-25-28-31-37-47-40-34-43-46(44-35-41-48-38-32-29-26-23-20-17-14-11-8-5-2)45-36-42-49-39-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
Clé InChI |
CIJUENFMTAFPEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
Autres numéros CAS |
10578-66-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




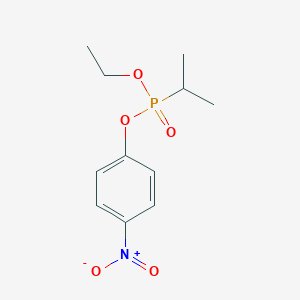

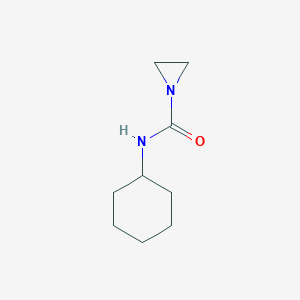
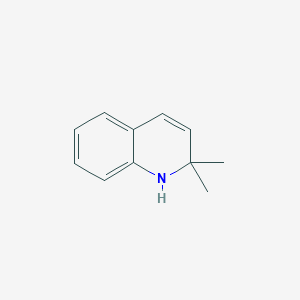
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)





